![molecular formula C12H14O4 B1453573 4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid CAS No. 1236404-98-0](/img/structure/B1453573.png)
4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid
Overview
Description
4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid (THF-3-MBA) is a synthetic compound that has been studied extensively for its potential applications in the fields of biochemistry and physiology. Its structure is composed of a tetrahydrofuran ring, a methoxy group, and a benzoic acid group. THF-3-MBA has been found to possess several unique properties, including an ability to interact with various proteins and enzymes, and to act as a regulator of metabolic pathways. In addition, its ability to bind to DNA and RNA has been studied, and its potential as a therapeutic agent has been explored.
Scientific Research Applications
Pharmacology: Antihypertensive and Local Anesthetic Activity
This compound has been synthesized and evaluated for its potential in pharmacology, particularly for antihypertensive and local anesthetic activities . The structure of this compound includes elements that are found in molecules with reserpine-like activity, which is significant for its potential use in treating hypertension.
Antifungal Applications
In the field of medicinal chemistry, derivatives of this compound have been tested for their antifungal properties . The study of these derivatives could lead to the development of new antifungal agents that can be used to treat a variety of fungal infections.
Organic Synthesis: Electrophilic Aromatic Substitution Reactions
The compound plays a role in organic synthesis, particularly in electrophilic aromatic substitution reactions. It can be used to introduce functional groups into aromatic compounds, which is a fundamental step in the synthesis of complex organic molecules .
Medicinal Chemistry: Benzofuran Derivatives
Benzofuran derivatives, which are structurally related to 4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid, have been studied for their natural sources, bioactivity, and synthesis. These compounds have shown a range of biological activities and are considered potential natural drug lead compounds .
Material Science: Synthesis of Advanced Materials
In material science, this compound could be utilized in the synthesis of advanced materials. Its structural features may be beneficial in creating new materials with specific properties for industrial applications .
Biochemistry: Enzyme Inhibition and Activation
The compound may be involved in biochemical research, particularly in studies related to enzyme inhibition and activation. Its unique structure could interact with enzymes in a way that modulates their activity, which is crucial for understanding metabolic pathways and designing drugs .
Industrial Applications: Reference Standards for Testing
4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid is used as a high-quality reference standard in pharmaceutical testing, ensuring the accuracy and reliability of analytical results in industrial settings .
Research in Material Science: Chemical Synthesis
The compound’s role in material science extends to its use in chemical synthesis, where it can be a precursor or an intermediate in the creation of materials with desired chemical and physical properties .
properties
IUPAC Name |
4-(oxolan-3-ylmethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-12(14)10-1-3-11(4-2-10)16-8-9-5-6-15-7-9/h1-4,9H,5-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKWRINTGMPSCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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